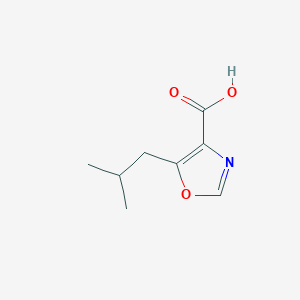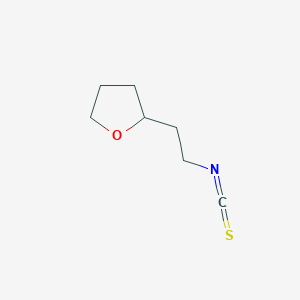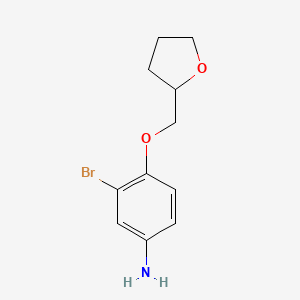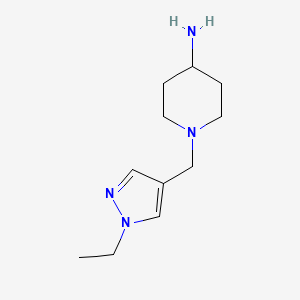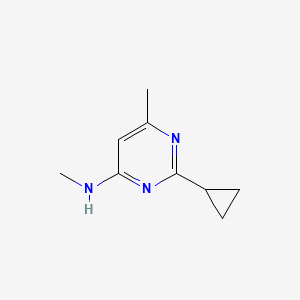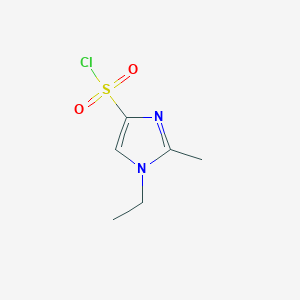
1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride
Descripción general
Descripción
“1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C6H9ClN2O2S . It is a solid substance . The SMILES string for this compound is CCN1C=C(S(Cl)(=O)=O)N=C1C .
Molecular Structure Analysis
The InChI string for “1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride” is 1S/C6H9ClN2O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3 . This string represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride” is a solid substance . Its molecular weight is 208.67 .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Ionic Liquid Catalyst for Synthesis : 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride derivatives have been used as ionic liquid catalysts for the synthesis of complex organic compounds. For example, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has been utilized in the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, showcasing its efficiency and environmental friendliness (Sajjadifar, Nezhad, & Darvishi, 2013).
Efficient Catalytic Systems : Derivatives of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride have been employed as part of catalytic systems for synthesizing benzimidazoles. These systems have demonstrated high efficiency, particularly in condensation reactions at room temperature (Khazaei et al., 2011).
Synthesis of N-sulfonyl Imines : Brønsted acidic ionic liquid derivatives of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride have been used for synthesizing N-sulfonyl imines, showcasing their versatility as catalysts and solvents at room temperature (Zolfigol et al., 2010).
Antimicrobial Research
- Synthesis of Sulfonyl Phenoxides : New sulfonyl phenoxides synthesized from 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride have been tested for antimicrobial activities. Some derivatives exhibited moderate activity against Candida albicans, indicating potential in antimicrobial research (Ovonramwen, Owolabi, & Falodun, 2021).
Other Applications
Synthesis of Biotin : Research has shown that derivatives of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride can be involved in the regioselective chlorination of compounds, contributing to the synthesis of biotin, an essential vitamin (Zav'yalov et al., 2006).
Electrolytes in Energy Storage Devices : Novel ionic liquids derived from 1-ethyl-3-methylimidazolium, a related compound, have been used to prepare nonaqueous liquid electrolytes for lithium-ion batteries, demonstrating potential in energy storage applications (Karuppasamy et al., 2020).
Mecanismo De Acción
are a type of heterocyclic compound that play a crucial role in biochemistry. They are part of the structure of several important biomolecules, including histidine and histamine. Imidazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer effects .
The mode of action of imidazole compounds often involves interactions with enzymes or receptors in the body. For example, some imidazole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
The biochemical pathways affected by imidazoles can vary widely depending on the specific compound and its targets. For instance, imidazole antifungals affect the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death .
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary. Many imidazole compounds are well absorbed and widely distributed in the body. They are typically metabolized in the liver and excreted in the urine .
The result of action of imidazole compounds can include the killing of fungal cells (in the case of antifungals), the dilation of blood vessels (in the case of histamine), or other effects depending on the specific compound and its targets .
The action environment can influence the efficacy and stability of imidazole compounds. Factors such as pH, temperature, and the presence of other substances can affect the activity and stability of these compounds .
Propiedades
IUPAC Name |
1-ethyl-2-methylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNURJTMTIFTQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1453819.png)


